molecular formula C10H10FNO B2536966 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine CAS No. 2248301-31-5

3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine

Cat. No.: B2536966
CAS No.: 2248301-31-5
M. Wt: 179.194
InChI Key: RZUBVNAUJBWNAF-UHFFFAOYSA-N
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Description

3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine is a synthetic organic compound that features a unique combination of a cyclopropyl group, an oxirane ring, and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Oxirane Ring Formation: The oxirane ring is usually formed via an epoxidation reaction, where an alkene is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Fluoropyridine Introduction: The fluoropyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a fluorinating agent like Selectfluor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can lead to diols, while substitution of the fluorine atom can yield various substituted pyridine derivatives.

Scientific Research Applications

3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on biological macromolecules, while the fluoropyridine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-1-(oxiran-2-yl)butan-2-ol: This compound shares the cyclopropyl and oxirane features but differs in the rest of the structure.

    5-Fluoropyridine Derivatives: Compounds with similar fluoropyridine moieties but different substituents can be compared to understand the impact of different functional groups.

Uniqueness

3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine is unique due to its combination of a cyclopropyl group, an oxirane ring, and a fluoropyridine moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3-(2-cyclopropyloxiran-2-yl)-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-3-8(4-12-5-9)10(6-13-10)7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUBVNAUJBWNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CO2)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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